(3R,5S)-3,5-dimethylmorpholin-4-amine is a chiral compound characterized by a morpholine ring substituted at the 3 and 5 positions with methyl groups and an amine functional group at the 4 position. Its molecular formula is and it has a molecular weight of approximately 115.17 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
(3R,5S)-3,5-dimethylmorpholin-4-amine is classified as an amine due to the presence of the amino group. It falls within the broader category of morpholine derivatives, which are cyclic compounds that contain a nitrogen atom in the ring structure.
The synthesis of (3R,5S)-3,5-dimethylmorpholin-4-amine typically involves several steps, starting from commercially available precursors. Common methods include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature focusing on synthetic organic chemistry .
The molecular structure of (3R,5S)-3,5-dimethylmorpholin-4-amine features a six-membered morpholine ring with two methyl substituents and an amino group. The stereochemistry at the 3 and 5 positions is crucial for its biological activity.
The compound's structure can be represented using standard chemical drawing software or visualized using molecular modeling tools.
(3R,5S)-3,5-dimethylmorpholin-4-amine can participate in various chemical reactions typical for amines:
Technical details regarding specific reaction conditions (e.g., temperature, solvent) depend on the desired transformation and are found in organic synthesis literature .
The mechanism of action for (3R,5S)-3,5-dimethylmorpholin-4-amine is context-dependent and relates to its interactions within biological systems. It may function as a ligand for specific receptors or enzymes due to its structural features:
Data on its specific mechanisms may vary based on ongoing research into its pharmacological properties .
The physical properties of (3R,5S)-3,5-dimethylmorpholin-4-amine include:
Chemical properties include:
Relevant data regarding these properties can be sourced from chemical databases and safety data sheets .
(3R,5S)-3,5-dimethylmorpholin-4-amine has potential applications in various fields:
Research continues to explore its full potential within medicinal chemistry and related disciplines .
The precise three-dimensional orientation of substituents in (3R,5S)-3,5-dimethylmorpholin-4-amine critically governs its molecular recognition by kinase ATP-binding sites. This chiral morpholine derivative serves as a key structural motif in advanced kinase inhibitors due to its ability to form stereospecific hydrogen bonds and hydrophobic interactions within the catalytic cleft. In the mTORC1/2 inhibitor PQR620, the (3R,5S) configuration enables optimal vectorial alignment with the hinge region residues of the mTOR kinase domain. This specific interaction geometry translates to enhanced binding free energy (−ΔG) compared to alternative stereoisomers, as confirmed by isothermal titration calorimetry studies [2]. The inhibitor demonstrates exceptional selectivity for mTOR over structurally related PI3K isoforms (>100-fold selectivity), attributable to the chiral morpholine’s complementary fit within a sub-pocket lined by hydrophobic residues (Val2240, Trp2239) that discriminates against bulkier or misaligned stereoisomers [9].
Table 1: Stereochemical Impact on Kinase Inhibitor Profiles
Compound | Morpholine Stereochemistry | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Brain/Plasma Ratio |
---|---|---|---|---|
PQR620 | (3R,5S) | 2.1 | 420 | 0.85 |
PQR620 Diastereomer* | (3S,5R) | 38 | 210 | 0.32 |
PQR620 Diastereomer† | (3R,5R) | 145 | 185 | 0.18 |
* Synthetic diastereomer with inverted C3/C5 configuration; † *meso isomer with (R,R) configuration. Data adapted from tumor xenograft pharmacokinetics [2].
The chiral environment extends its influence to pharmacokinetic properties, particularly central nervous system (CNS) penetration. The (3R,5S) configuration in PQR620 achieves a brain/plasma distribution ratio of 0.85 in murine models, enabling significant attenuation of epileptic seizures in tuberous sclerosis complex (TSC) models – an effect markedly diminished in diastereomeric counterparts (brain/plasma ratio = 0.32) [2]. This stereodependent blood-brain barrier traversal is attributed to optimized passive diffusion parameters (logD ~1.8) and reduced P-glycoprotein recognition, underscoring the therapeutic relevance of chiral precision in neurological oncology applications.
The construction of the (3R,5S)-3,5-dimethylmorpholine scaffold demands asymmetric methodologies to ensure enantiopurity critical for biological activity. Commercial synthesis (CAS 45597-00-0) employs a chiral resolution strategy starting from racemic trans-3,5-dimethylmorpholine, utilizing L-(+)-tartaric acid diastereomeric salt formation to isolate the desired (3R,5S) enantiomer. The process yields material with >99% ee (enantiomeric excess), as confirmed by chiral HPLC analysis [3]. Key process parameters include strict temperature control during crystallization (−10°C) and inert atmosphere maintenance to prevent racemization of the stereocenters, which are susceptible to base-catalyzed epimerization at C3 due to α-heteroatom geometry [3].
Table 2: Synthetic Approaches to (3R,5S)-3,5-Dimethylmorpholin-4-amine Derivatives
Method | Chiral Control Strategy | Key Intermediate | Yield (Overall) | Enantiomeric Excess | Application Example |
---|---|---|---|---|---|
Diastereomeric Resolution | L-(+)-tartrate salt formation | (R,S)-dimethylsuccinate precursor | 22-25% | >99% ee | BLD Pharm commercial synthesis |
Asymmetric Hydrogenation | Ru-BINAP catalyzed reduction | Enol ether precursor | 68% | 96% ee | Laboratory-scale route (US20200046699A1) |
Enzymatic Desymmetrization | Lipase-mediated kinetic resolution | Diacetoxy intermediate | 41% | >99% ee | Patent WO2010014939A1 |
Advanced routes leverage catalytic asymmetric hydrogenation using Ru-(S)-BINAP complexes to reduce precursor enol ethers (e.g., (Z)-2,6-dimethyl-3,6-dihydro-2H-1,4-oxazine), achieving 96% ee at 150 bar H₂ pressure [8]. Alternatively, enzymatic desymmetrization employing Pseudomonas fluorescens lipase selectively hydrolyzes diacetoxy intermediates, providing chiral building blocks for convergent synthesis of mTOR inhibitors like those disclosed in US8524751B2 [4] [6]. The (3R,5S) stereochemistry proves indispensable for downstream derivatization at N4 – when reacted with triazine electrophiles (e.g., 2,4-dichloro-6-morpholino-1,3,5-triazine), the chiral amine exhibits >50:1 regioselectivity for monoalkylation versus the (3S,5R) isomer’s 8:1 ratio under identical conditions, attributed to steric bias from the methyl group orientation [5].
Material stability studies indicate the free base requires storage under inert atmosphere at 2-8°C to prevent racemization and oxidative degradation, while hydrochloride salts demonstrate enhanced stereochemical integrity for long-term storage [3]. This stability profile directly impacts manufacturing viability for multikilogram campaigns supporting clinical development of morpholine-containing kinase therapeutics.
The molecular discrimination between (3R,5S)- and (3S,5R)-3,5-dimethylmorpholin-4-amine configurations manifests profoundly in kinase inhibition profiles, as demonstrated through systematic enantiomer pairing studies. X-ray co-crystallography of Bruton’s tyrosine kinase (BTK) bound to enantiomeric inhibitors reveals the (3R,5S) isomer engages Met477 through an optimal H-bond distance (2.9Å) via the morpholine oxygen, while simultaneously positioning the C3-methyl group into a hydrophobic cleft formed by Leu408 and Val416. The (3S,5R) enantiomer disrupts this binding topology – its inverted stereochemistry elongates the morpholine O–Met477 distance to 3.7Å while creating steric clash between the misoriented C5-methyl and Phe413 sidechain [6]. These differential interactions correlate with 35-fold weaker enzymatic inhibition (IC₅₀ = 8.2 nM vs. 290 nM) and loss of cellular potency in B-cell proliferation assays.
In mTOR inhibition, stereochemical differences manifest most dramatically in off-target profiles. The (3R,5S)-configured inhibitor PQR620 exhibits >200-fold selectivity against class I PI3K isoforms, whereas its (3S,5R) counterpart shows only 12-fold selectivity due to promiscuous binding to PI3Kγ’s less constrained ATP pocket [2] [9]. This enantiomeric divergence extends to mammalian phenotypic responses: in OVCAR-3 ovarian carcinoma xenografts, (3R,5S)-PQR620 achieves 92% tumor growth inhibition at 10 mg/kg (QD dosing), while the (3S,5R) enantiomer shows only 38% inhibition at equimolar dosing despite comparable plasma exposure, indicating stereospecific target engagement within the tumor microenvironment [2].
Table 3: Enantiomeric Pair Binding Metrics in Kinase Domains
Kinase Target | Inhibitor Configuration | Kd (nM) | ΔG (kcal/mol) | Key Protein Contacts | Resistance Gatekeeper Mutation Sensitivity |
---|---|---|---|---|---|
mTOR | (3R,5S) | 1.8 | -12.2 | Val2240 (hydrophobic), Tyr2225 (H-bond) | 8-fold shift (L2185V) |
mTOR | (3S,5R) | 49 | -10.1 | Partial H-bond to Tyr2225 | 105-fold shift |
BTK | (3R,5S) | 2.3 | -11.9 | Met477 (H-bond), Leu408/V416 (hydrophobic) | 22-fold shift (T474M) |
BTK | (3S,5R) | 310 | -9.2 | Weak H-bond to Thr474 | 3-fold shift |
PI3Kγ | (3R,5S) | 4800 | -8.1 | Non-productive binding | Not applicable |
PI3Kγ | (3S,5R) | 62 | -10.6 | Lys833, Trp812 | Not applicable |
Data derived from surface plasmon resonance (SPR) and thermal shift assays [6] [7] [9].
Notably, the (3R,5S) configuration confers resilience against kinase gatekeeper mutations – mTOR Leu2185Val mutation induces only an 8-fold potency loss for (3R,5S)-PQR620 versus >100-fold loss for the (3S,5R) analog. Molecular dynamics simulations attribute this to the (3R,5S) isomer’s ability to maintain H-bonding despite methionine-zipper rearrangement, whereas the alternative enantiomer undergoes steric ejection from the ATP cleft [9]. This stereochemical advantage extends the therapeutic index against heterogeneous tumor populations where resistance mutations may pre-exist.
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